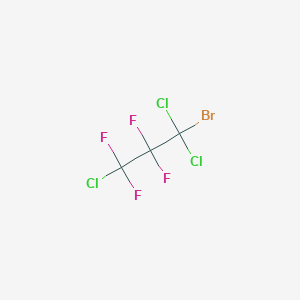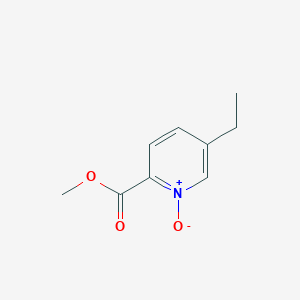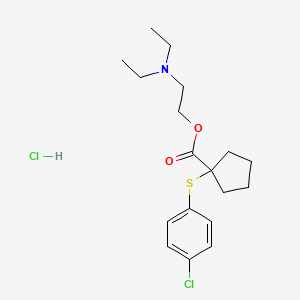
Triethoxy(2-phenylpropan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy(2-phenylpropan-2-yl)silane: is an organosilicon compound with the molecular formula C({15})H({24})O(_{3})Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropan-2-yl)silane can be synthesized through the hydrosilylation of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 2-phenylpropene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
化学反应分析
Types of Reactions: Triethoxy(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Common Reagents and Conditions:
Hydrosilylation: Typically requires a platinum or rhodium catalyst.
Hydrolysis: Occurs readily in the presence of water or moisture.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Oxidation: Results in the formation of siloxanes.
科学研究应用
Chemistry: Triethoxy(2-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of silica surfaces to enhance their chemical properties .
Biology: In biological research, the compound is used to functionalize surfaces for biomolecule immobilization, aiding in the development of biosensors and diagnostic devices.
Medicine: The compound’s ability to form stable bonds with silica surfaces makes it valuable in the development of drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also employed in the production of coatings, adhesives, and sealants .
作用机制
The mechanism of action of triethoxy(2-phenylpropan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s triethoxy groups can undergo hydrolysis to form silanols, which can then condense with hydroxyl groups on silica surfaces, forming stable Si-O-Si linkages. This process enhances the adhesion and compatibility of the compound with silica-based materials .
相似化合物的比较
Triethoxysilane: An organosilicon compound with the formula HSi(OC({2})H({5}))(_{3}), used in hydrosilylation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups attached to the silicon atom.
Uniqueness: Triethoxy(2-phenylpropan-2-yl)silane is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts specific chemical properties and reactivity. This structural feature allows for selective functionalization and modification of surfaces, making it valuable in specialized applications.
属性
CAS 编号 |
109144-55-0 |
|---|---|
分子式 |
C15H26O3Si |
分子量 |
282.45 g/mol |
IUPAC 名称 |
triethoxy(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-6-16-19(17-7-2,18-8-3)15(4,5)14-12-10-9-11-13-14/h9-13H,6-8H2,1-5H3 |
InChI 键 |
REZISGSGXZKACK-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C(C)(C)C1=CC=CC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)
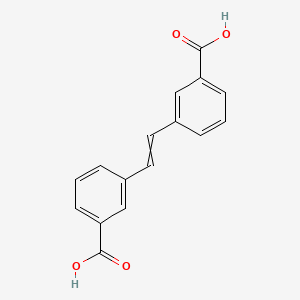

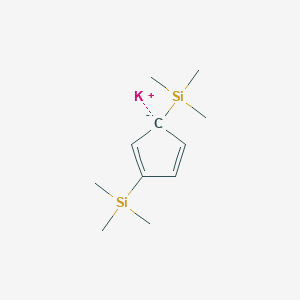
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
